3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Aqueous solubility BCP bioisostere para-phenyl replacement

3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287313-45-3, MW 230.30 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block wherein the BCP core bridges a 4-propylphenyl substituent and a carboxylic acid handle. The BCP motif functions as a established bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Cat. No. B15290343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
InChIInChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17)
InChIKeyCILHFGVGIULKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid – Procurement-Ready BCP Building Block for para-Phenyl Bioisostere Replacement


3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287313-45-3, MW 230.30 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block wherein the BCP core bridges a 4-propylphenyl substituent and a carboxylic acid handle. The BCP motif functions as a established bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. This compound is supplied as a powder of ≥95% purity (HPLC), with storage at room temperature, and is available through major research-chemical vendors including Sigma-Aldrich (Enamine portfolio) and Biosynth . Its computed XLogP3-AA is 3.3, topological polar surface area is 37.3 Ų, and it possesses one hydrogen bond donor and two acceptors, placing it within lead-like physicochemical space for fragment-based and medicinal chemistry applications [1].

Why 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Cannot Be Replaced by a Generic Phenyl or Unsubstituted BCP Analog


BCP-based building blocks are not interchangeable with their phenyl counterparts or even with other BCP substitution patterns. Replacing a para-substituted phenyl with a BCP core reduces the bridgehead-to-bridgehead distance from 2.82 Å to 1.85 Å (a 35% contraction), fundamentally altering the geometry and exit-vector alignment of substituents [1]. Critically, the propyl chain on the 4-position of the pendant phenyl ring adds ~1.1 logP units relative to the unsubstituted phenyl-BCP analog (XLogP3-AA 3.3 vs. 2.19) [2], and the BCP-COOH pKa (4.1) closely matches that of benzoic acid (4.2), preserving ionization behavior while dramatically altering solubility and non-specific binding [1]. Simply substituting an ethyl, methyl, or trifluoromethyl analog changes the lipophilicity window and may misalign the SAR vector; the propyl chain occupies a specific narrow band of logP space (3.0–3.5) that is frequently targeted for balancing permeability and solubility in lead optimization.

Quantitative Differentiation Evidence: 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid vs. Closest Analogs


Aqueous Solubility Enhancement: BCP Core Delivers ≥50-Fold Improvement Over para-Phenyl Bioisostere

The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold across multiple matched molecular pairs, as demonstrated by Auberson et al. [1]. This class-level evidence applies directly to the target compound's BCP core. In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) bioisostere improves solubility by only 2- to 3-fold, and the cubane-1,4-diyl group by approximately 10-fold. For drug-candidate pairs, BCP analogues showed 20- to 40-fold higher water solubility relative to their para-phenyl parents. The target compound, bearing a BCP-carboxylic acid with a propylphenyl substituent, is predicted to exhibit this same intrinsic solubility advantage relative to 4-propylbenzoic acid [1].

Aqueous solubility BCP bioisostere para-phenyl replacement

Non-Specific Binding Reduction: BCP Core Decreases CHI(IAM) by ~7.8 Units vs. para-Phenyl

Across 13 matched molecular pairs comprising phenyl-containing drug candidates and their BCP bioisosteres, replacement of para-phenyl by BCP decreased the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) by an average of 7.8 ± 2.8 units [1]. In a simpler scaffold set, the average decrease was 8.3 CHI(IAM) units. CHI(IAM) is a standardized experimental measure directly correlated with non-specific binding (NSB) propensity [1]. The BCO isostere increased CHI(IAM) by ~3.4 units (worsening NSB), while cubane decreased it by only ~2.5 units [1]. This BCP-specific NSB advantage is independent of the pendant substituent identity, making the target compound a superior choice when low NSB is critical (e.g., PET tracer development, in vivo imaging agents).

Non-specific binding CHI(IAM) BCP bioisostere drug-likeness

Carboxylic Acid pKa Preservation: BCP-COOH (4.1) Closely Matches Benzoic Acid (4.2)

The acidity of the bridgehead BCP-carboxylic acid (pKa = 4.1) is nearly identical to that of benzoic acid (pKa = 4.2), with a difference of only 0.1 log units [1]. In contrast, the BCO-carboxylic acid is significantly less acidic (pKa = 5.1, Δ = +0.9 vs. benzoic acid), and the BCP-amine is substantially more basic than aniline (pKa 8.6 vs. 4.6) [1]. This near-identical carboxyl pKa means that the target compound's ionization state at physiological pH 7.4 will closely mirror that of its phenyl-carboxylic acid counterpart (4-propylbenzoic acid, predicted pKa ~4.24 [2]), preserving pH-dependent solubility, permeability, and protein-binding profiles while gaining the BCP core's solubility and NSB advantages.

pKa ionization carboxylic acid BCP bioisostere

Lipophilicity Differentiation: Propyl Chain Occupies a Specific logP Window (3.3) Distinct from Methyl, Ethyl, and CF3 Analogs

The target compound's computed XLogP3-AA of 3.3 [1] represents a specific lipophilicity increment relative to its closest BCP-phenyl-carboxylic acid analogs. The unsubstituted 3-phenyl-BCP-1-carboxylic acid has a computed logP of 2.19 , while the 4-methylphenyl analog (C13, MW 202.25) and 4-ethylphenyl analog (C14, MW 216.28) occupy progressively higher logP space. The target compound (C15, MW 230.30) with its n-propyl chain provides a logP increment of approximately +1.1 versus the unsubstituted phenyl-BCP and an additional ~0.3–0.4 logP units beyond the ethyl analog. This places it in the logP 3.0–3.5 range, a window frequently associated with balanced permeability and solubility for orally bioavailable compounds, and distinct from the 4-trifluoromethylphenyl analog which occupies a different electronic and steric space.

Lipophilicity logP SAR alkyl chain building block selection

BCP vs. Phenyl in LpPLA2 Inhibitors: 9-Fold Kinetic Solubility Increase and 3-Fold Permeability Gain with Maintained Target Potency

In a direct head-to-head comparison within an LpPLA2 inhibitor series, the BCP-containing analog (compound 5) demonstrated a 9-fold increase in kinetic solubility (74 μM vs. 8 μM), a 3-fold increase in thermodynamic FaSSIF solubility (>1000 μg/mL vs. 399 μg/mL), and a 3-fold increase in artificial membrane permeability (705 nm/s vs. 230 nm/s) compared to its phenyl-containing parent (compound 1) [1]. Potency was largely maintained (pIC50 9.4 vs. 10.2), while the property forecast index (PFI) remained equivalent due to the reduction in aromatic ring count [1]. Human liver microsomal clearance was low for both BCP analogs (1.22 and 0.76 mL/min/g) [1]. Although this specific study used a 4-trifluoromethylphenyl-BCP acid rather than the propylphenyl analog, the physicochemical benefits are driven primarily by the BCP core geometry and increased saturation, not by the para-substituent identity [1].

LpPLA2 physicochemical profiling BCP bioisostere solubility-permeability trade-off

When to Procure 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: High-Value Application Scenarios


para-Phenyl Bioisostere Replacement in Lead Optimization Requiring logP 3.0–3.5

When a medicinal chemistry program has identified a 4-propylbenzoic acid or 4-propylphenyl-containing lead with solubility or non-specific binding liabilities, the target compound offers a direct BCP isostere. The ≥50-fold solubility improvement and ~7.8-unit CHI(IAM) reduction predicted for the BCP core [1] address these liabilities while the matched propyl chain preserves the lipophilicity window (XLogP3-AA 3.3) [2] and the matched pKa (4.1 vs. 4.2) preserves ionization behavior [1].

Fragment-Based Drug Discovery and BCP-Focused Library Synthesis

As a carboxylic acid-bearing BCP building block with a pendant functionalized aromatic ring, this compound is suitable as a fragment for structure-based design or as a synthetic intermediate for amide, ester, or ketone diversification. Its molecular weight (230.30) and rotatable bond count (4) place it within fragment-like space, and the BCP core's three-dimensionality increases Fsp³ character compared to flat aromatic fragments [1]. The compound is available in 50 mg to 0.5 g quantities from Biosynth , enabling initial SAR exploration.

PET Tracer or Imaging Agent Development Requiring Low Non-Specific Binding

For positron emission tomography (PET) tracer programs where high NSB is a disqualifying liability, the BCP scaffold's demonstrated ~7.8-unit CHI(IAM) reduction versus para-phenyl across diverse chemotypes [1] provides evidence that incorporating this building block early in tracer design can mitigate NSB risk. The carboxylic acid handle permits rapid conjugation to targeting vectors, while the propyl chain offers a defined lipophilicity handle for fine-tuning brain penetration or clearance properties.

SAR Exploration of Alkyl Chain Length on the Pendant Phenyl Ring of BCP Building Blocks

When a structure-activity relationship campaign requires systematic variation of the para-alkyl substituent on a BCP-phenyl scaffold, the propyl analog fills a specific gap between the ethyl (C14, MW 216.28) and any butyl or longer-chain analogs. The computed logP increment of ~0.3–0.4 beyond the ethyl analog [2] provides a discrete step for correlating lipophilicity with potency, selectivity, or ADME endpoints. Procurement of the full methyl-through-propyl series from a single vendor portfolio (e.g., Enamine via Sigma-Aldrich or Biosynth) ensures batch-to-batch consistency for comparative studies.

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